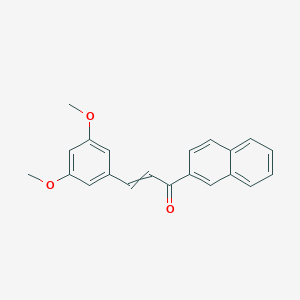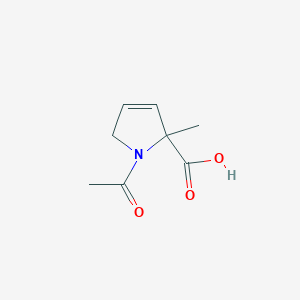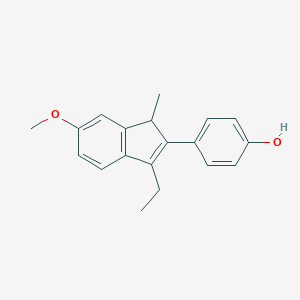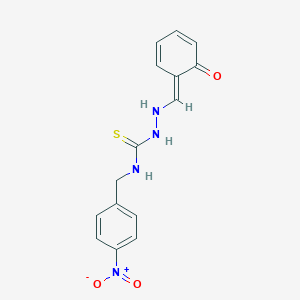
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide, also known as HNMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide exerts its biological effects by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), a key enzyme involved in the production of inflammatory mediators. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also inhibits the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin signaling. By inhibiting PTP1B, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide improves insulin sensitivity and glucose uptake in cells.
Efectos Bioquímicos Y Fisiológicos
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been shown to have several biochemical and physiological effects in the body. It has anti-inflammatory properties, which can help reduce pain and inflammation in conditions such as arthritis and inflammatory bowel disease. 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide also improves insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes. Additionally, 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has shown promising results in inhibiting the growth of cancer cells, making it a potential anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound has poor solubility in water, which can make it difficult to work with in certain experiments. Additionally, more studies are needed to fully understand the safety and efficacy of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in humans.
Direcciones Futuras
There are several future directions for research on 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide. One potential area of study is its use as a therapeutic agent for the treatment of cancer. More studies are needed to fully understand the mechanism of action of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in inhibiting the growth of cancer cells and to determine its safety and efficacy in humans. Another potential area of study is its use as a therapeutic agent for the treatment of diabetes. Further research is needed to determine the optimal dosage and duration of treatment with 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in diabetic patients. Finally, more studies are needed to fully understand the biochemical and physiological effects of 2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide in the body and to determine its potential applications in other areas of research.
Métodos De Síntesis
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide can be synthesized by the reaction between 2-hydroxybenzaldehyde and 4-nitrobenzylhydrazinecarbothioamide in the presence of a catalyst. The reaction produces a yellow crystalline compound that can be purified using recrystallization.
Aplicaciones Científicas De Investigación
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. The compound has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving insulin sensitivity in diabetic patients.
Propiedades
Número CAS |
186453-54-3 |
|---|---|
Nombre del producto |
2-((2-Hydroxyphenyl)methylene)-N-((4-nitrophenyl)methyl)hydrazinecarbothioamide |
Fórmula molecular |
C15H14N4O3S |
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(4-nitrophenyl)methyl]thiourea |
InChI |
InChI=1S/C15H14N4O3S/c20-14-4-2-1-3-12(14)10-17-18-15(23)16-9-11-5-7-13(8-6-11)19(21)22/h1-8,10,20H,9H2,(H2,16,18,23)/b17-10+ |
Clave InChI |
RRDKRDWRIVHQNG-ZRDIBKRKSA-N |
SMILES isomérico |
C1=C/C(=C\NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])/C(=O)C=C1 |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])O |
SMILES canónico |
C1=CC(=CNNC(=S)NCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C=C1 |
Sinónimos |
Hydrazinecarbothioamide, 2-((2-hydroxyphenyl)methylene)-N-((4-nitrophe nyl)methyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



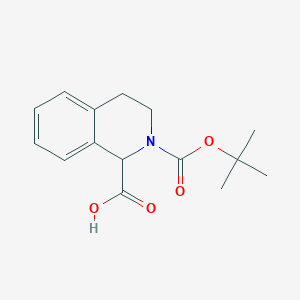
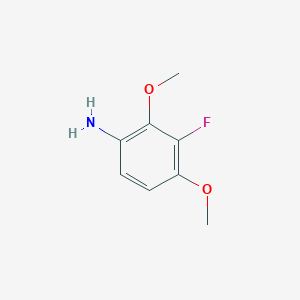
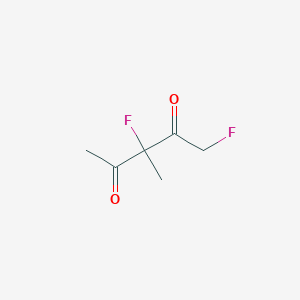
![3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarboxylic acid](/img/structure/B62023.png)
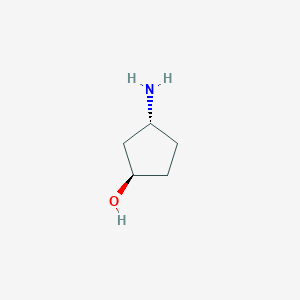
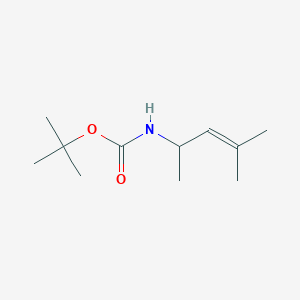
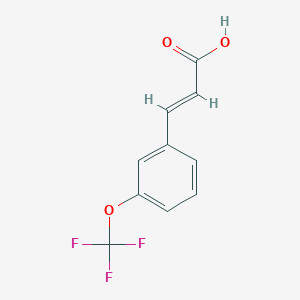
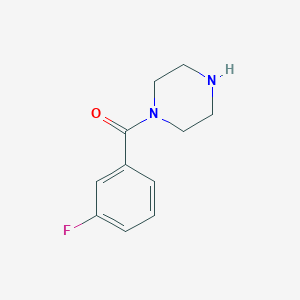
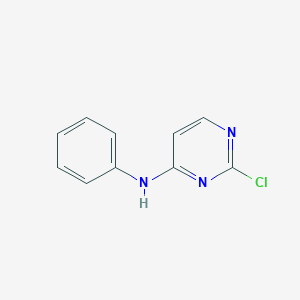
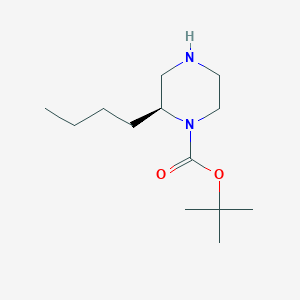
![1,9,12-Trioxa-3-azadispiro[4.2.4.2]tetradecan-2-one(9CI)](/img/structure/B62039.png)
